molecular formula C9H16O2 B13312384 1-Ethoxy-4,4-dimethylpent-1-EN-3-one

1-Ethoxy-4,4-dimethylpent-1-EN-3-one

Cat. No.: B13312384
M. Wt: 156.22 g/mol
InChI Key: LCPLSWIBXMHUHR-VOTSOKGWSA-N
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Description

1-Ethoxy-4,4-dimethylpent-1-EN-3-one is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by its ethoxy group attached to a pent-1-en-3-one backbone, with two methyl groups at the fourth carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethoxy-4,4-dimethylpent-1-EN-3-one involves several steps. One common method includes the reaction of 4,4-dimethylpent-1-EN-3-one with ethanol in the presence of an acid catalyst . The reaction conditions typically involve refluxing the mixture to facilitate the formation of the ethoxy group. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.

Chemical Reactions Analysis

1-Ethoxy-4,4-dimethylpent-1-EN-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1-Ethoxy-4,4-dimethylpent-1-EN-3-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Ethoxy-4,4-dimethylpent-1-EN-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways depend on the context of its application, whether in a chemical reaction or a biological system .

Comparison with Similar Compounds

1-Ethoxy-4,4-dimethylpent-1-EN-3-one can be compared to other similar compounds such as:

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E)-1-ethoxy-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C9H16O2/c1-5-11-7-6-8(10)9(2,3)4/h6-7H,5H2,1-4H3/b7-6+

InChI Key

LCPLSWIBXMHUHR-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C(C)(C)C

Canonical SMILES

CCOC=CC(=O)C(C)(C)C

Origin of Product

United States

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